Methyl 2-(2-methoxyphenoxy)benzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are derivatives of benzoic acid, a simple aromatic carboxylic acid. wikipedia.org They are formed through the esterification of benzoic acid with an alcohol, a reaction that is fundamental in organic chemistry. wikipedia.orgchemicalbook.comwikipedia.org This class of compounds is widely recognized for its presence in nature, contributing to the fragrances of fruits and flowers, and for its extensive use in the food, perfume, and pharmaceutical industries. chemicalbook.comwikipedia.orgebsco.com
The chemical reactivity of benzoate esters is centered around the ester functional group. Key reactions include hydrolysis, which cleaves the ester back to a carboxylic acid and an alcohol, and transesterification, where the alcohol component of the ester is exchanged. libretexts.org They can also react with organometallic compounds and undergo reduction to form aldehydes or alcohols. libretexts.org The presence of the benzene (B151609) ring allows for electrophilic aromatic substitution reactions, further expanding the synthetic possibilities.
Overview of Structurally Related Methoxyphenoxy Compounds and Their Research Significance
The introduction of a methoxyphenoxy group to a molecular scaffold can significantly influence its chemical and biological properties. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can affect the reactivity of the aromatic ring. The phenoxy group, a diaryl ether linkage, provides a flexible yet stable connection between two aromatic rings.
The synthesis of diaryl ethers, the core of methoxyphenoxy compounds, is a well-established area of organic synthesis, with methods such as the Ullmann condensation and copper- or palladium-catalyzed cross-coupling reactions being commonly employed. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comumass.edu These synthetic strategies allow for the creation of a wide variety of structurally diverse diaryl ethers.
Methoxyphenoxy-containing compounds have demonstrated significance in various research areas. For instance, compounds with a methoxyphenoxy moiety are investigated for their potential applications in pharmaceuticals, with some derivatives showing promise as anti-inflammatory or anticancer agents. evitachem.com In materials science, the properties of these compounds can be leveraged for the development of new materials. ontosight.ai The specific positioning of the methoxy group on the phenoxy ring can lead to different isomers with distinct properties and activities.
Rationale for Investigating Methyl 2-(2-methoxyphenoxy)benzoate
The specific compound, this compound, combines the features of a benzoate ester with a diaryl ether linkage, where one of the aryl rings is substituted with a methoxy group at the ortho position. This particular arrangement of functional groups warrants investigation for several reasons.
The ortho-substitution pattern can introduce steric effects that may influence the conformation of the molecule and its reactivity. The proximity of the methoxy group to the ether linkage and the benzoate ester could lead to unique intramolecular interactions that affect its chemical behavior and potential biological activity.
The synthesis of this compound would likely involve the coupling of a methyl salicylate (B1505791) derivative with a 2-methoxyphenol derivative, utilizing established diaryl ether synthesis methodologies. The study of its chemical properties would involve exploring its reactivity in reactions typical for esters and diaryl ethers, as well as investigating any unique transformations arising from the specific substitution pattern.
Furthermore, given the biological activities observed in related methoxyphenoxy and benzoate-containing compounds, an investigation into the potential pharmacological profile of this compound is a logical line of inquiry. Its structural similarity to other biologically active molecules makes it a candidate for screening in various assays.
Table of Compound Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 540512-53-6 |
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| InChI Key | RCEDDIVYQYRCGS-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methoxyphenoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-13-9-5-6-10-14(13)19-12-8-4-3-7-11(12)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEDDIVYQYRCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Methoxyphenoxy Benzoate
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of methyl 2-(2-methoxyphenoxy)benzoate reveals two primary disconnection points corresponding to the ester and ether functional groups.
Disconnection of the Ester Linkage: This approach involves the disconnection of the methyl ester to its corresponding carboxylic acid, 2-(2-methoxyphenoxy)benzoic acid, and methanol (B129727). This strategy is advantageous as it allows for the formation of the more complex diaryl ether skeleton first, followed by a standard esterification reaction.
Disconnection of the Ether Linkage: Alternatively, the diaryl ether bond can be disconnected. This leads to two possible sets of precursors:
Methyl 2-hydroxybenzoate (methyl salicylate) and a suitable 2-methoxyphenyl electrophile.
2-methoxyphenol (guaiacol) and a methyl 2-halobenzoate or other activated benzoic acid derivative.
The choice between these disconnection strategies often depends on the availability and reactivity of the starting materials.
Esterification Approaches for Benzoic Acid Derivatives
Once the 2-(2-methoxyphenoxy)benzoic acid intermediate is obtained, several methods can be employed for its conversion to the methyl ester.
Direct Esterification Techniques
Direct esterification involves the reaction of the carboxylic acid with methanol, typically in the presence of an acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. While effective, this method may not be suitable for sensitive substrates due to the harsh acidic conditions.
Transesterification Pathways
Transesterification offers a milder alternative to direct esterification. This method involves reacting the carboxylic acid with a different ester, such as methyl acetate (B1210297), in the presence of a catalyst. The equilibrium is shifted towards the desired product by using a large excess of the reactant ester or by removing the lower-boiling alcohol byproduct. This approach is particularly useful when the starting carboxylic acid is sensitive to strong acids.
Ether Linkage Formation Strategies
The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Several established methods are available for this transformation.
Williamson Ether Synthesis Variants Utilizing Phenol (B47542) Reactants
The Williamson ether synthesis is a widely used method for preparing ethers. gordon.edufrancis-press.com In the context of synthesizing this compound, this would involve the reaction of a phenoxide with an alkyl halide. gordon.eduorganic-synthesis.com For instance, the sodium salt of methyl 2-hydroxybenzoate could be reacted with a 2-methoxyphenyl halide. However, the classical Williamson synthesis is generally more effective for the formation of alkyl ethers and can be challenging for the synthesis of diaryl ethers due to the lower reactivity of aryl halides in SN2 reactions. sciencemadness.org
To overcome this limitation, modifications such as using a more reactive alkylating agent or employing solvent-free conditions with a solid base like potassium carbonate or sodium bicarbonate can enhance the reaction's efficiency. researchgate.net
Coupling Reactions for Aryl Ether Formation
Coupling reactions, particularly those catalyzed by copper, are highly effective for the formation of diaryl ethers and represent a significant improvement over the classical Williamson ether synthesis for this purpose. wikipedia.org
The Ullmann condensation is a classic and robust method for synthesizing diaryl ethers. wikipedia.org This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.orggoogle.com For the synthesis of this compound, this could involve the reaction of 2-methoxyphenol with methyl 2-bromobenzoate (B1222928) in the presence of a copper catalyst and a base. orgsyn.org Various copper sources, including copper powder, cuprous oxide (Cu₂O), and copper(I) salts, can be used. chemicalbook.comtandfonline.com The reaction is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or pyridine. francis-press.comtandfonline.com
Modern variations of the Ullmann reaction may employ soluble copper catalysts and ligands to facilitate the reaction under milder conditions. These improved methods often provide higher yields and better selectivity.
Summary of Synthetic Approaches
| Strategy | Key Reaction | Reactants | Conditions | Reference(s) |
| Esterification First | Williamson Ether Synthesis | Sodium salt of methyl 2-hydroxybenzoate, 2-methoxyphenyl halide | Base, Solvent | gordon.edufrancis-press.comorganic-synthesis.comresearchgate.net |
| Esterification First | Ullmann Condensation | Methyl 2-bromobenzoate, 2-methoxyphenol | Copper catalyst, Base, High temperature | wikipedia.orggoogle.comorgsyn.org |
| Ether Formation First | Direct Esterification | 2-(2-methoxyphenoxy)benzoic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat | diva-portal.org |
| Ether Formation First | Transesterification | 2-(2-methoxyphenoxy)benzoic acid, Methyl acetate | Catalyst |
Stereoselective Synthesis Considerations (if applicable to chiral analogues)
The parent molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. Consequently, stereoselective synthesis is not a consideration for the direct preparation of this specific compound.
However, if chiral centers were introduced into either the benzoate (B1203000) or the phenoxy portion of the molecule to create chiral analogues, stereoselective synthesis would become a critical factor. For example, the introduction of a stereocenter on an alkyl chain attached to either aromatic ring would necessitate control over the spatial arrangement of the atoms. In such cases, synthetic strategies would need to employ chiral auxiliaries, asymmetric catalysts, or stereoselective reagents to favor the formation of one stereoisomer over others. acs.org The development of catalysts with chiral ligands is a common approach to induce stereoselectivity in coupling reactions, ensuring the desired biological activity or physical properties of the target chiral analogue. rsc.org
Optimization of Reaction Conditions and Yield
The yield of this compound is highly dependent on the optimization of various reaction parameters. Key factors include the choice of catalyst, ligand, base, solvent, and temperature. Research into diaryl ether synthesis provides a framework for optimizing these conditions. rsc.orgresearchgate.net
Catalyst and Ligand: For Ullmann-type reactions, copper(I) sources such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) are often preferred due to their stability and cost-effectiveness. organic-chemistry.org The efficiency of these catalysts can be dramatically enhanced by the addition of ligands. Ligands such as 2,2'-bipyridine (B1663995) or salicylaldoxime (B1680748) can accelerate the reaction, allowing for lower temperatures and improved yields. rsc.orgorganic-chemistry.org In palladium-catalyzed systems, the choice of phosphine (B1218219) ligand is crucial for achieving high efficiency. organic-chemistry.org
Base and Solvent: The selection of a suitable base is critical for the deprotonation of the phenol, facilitating the coupling reaction. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in many diaryl ether syntheses. organic-chemistry.org The solvent must be able to sustain the required reaction temperature and dissolve the reactants. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), or toluene (B28343) are commonly employed. wikipedia.orgjst.go.jp
The following interactive table illustrates the effect of varying reaction components on the yield of a model Ullmann diaryl ether synthesis, based on published optimization studies. organic-chemistry.orgresearchgate.net
Interactive Data Table: Optimization of Ullmann Diaryl Ether Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cu₂O (5%) | None | Cs₂CO₃ | Acetonitrile | 80 | 45 |
| 2 | Cu₂O (5%) | Salicylaldoxime (10%) | Cs₂CO₃ | Acetonitrile | 80 | 92 |
| 3 | CuI (5%) | Salicylaldoxime (10%) | Cs₂CO₃ | Acetonitrile | 80 | 95 |
| 4 | Cu₂O (5%) | Salicylaldoxime (10%) | K₃PO₄ | Acetonitrile | 80 | 78 |
| 5 | Cu₂O (5%) | Salicylaldoxime (10%) | Cs₂CO₃ | Toluene | 110 | 85 |
| 6 | Cu₂O (5%) | Salicylaldoxime (10%) | Cs₂CO₃ | DMF | 110 | 90 |
| 7 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene | 100 | 98 |
This data is representative of typical optimization studies for diaryl ether synthesis and demonstrates how systematic variation of reaction parameters can lead to significantly improved product yields.
Scalability and Process Chemistry Considerations
Translating a laboratory-scale synthesis to an industrial process introduces several additional considerations beyond just reaction yield. For a compound like this compound, scalability requires a focus on cost, safety, efficiency, and environmental impact.
Cost-Effectiveness: The cost of raw materials and catalysts is a major factor. The use of inexpensive copper catalysts in Ullmann-type reactions is often favored over more expensive palladium systems for large-scale production. organic-chemistry.org
Process Safety: Traditional Ullmann conditions often require very high temperatures (in excess of 200°C), which can pose significant safety risks on a large scale. wikipedia.org The development of milder, ligand-assisted protocols is crucial for improving the safety profile of the synthesis.
Efficiency and Throughput: For industrial production, continuous flow processing is emerging as a superior alternative to traditional batch processing. Flow chemistry can offer better heat management, improved safety, and higher throughput. acs.org For example, diaryl ether syntheses have been successfully translated from microwave-assisted batch reactions to continuous flow systems, dramatically reducing reaction times from minutes to seconds. acs.org
Atom Economy and Waste Reduction: An efficient industrial process should maximize the incorporation of starting materials into the final product (high atom economy) and minimize waste. This involves careful selection of reagents and solvents that are effective, recyclable, and environmentally benign.
Purification: The ease of purification of the final product is another key consideration. A scalable process must include a robust and efficient method for isolating this compound with high purity, such as crystallization or distillation. semanticscholar.org
Chemical Reactivity and Derivatization Studies
Functional Group Transformations of the Benzoate (B1203000) Moiety
The benzoate portion of the molecule contains an ester linkage and a carbonyl group, both of which are susceptible to characteristic chemical transformations.
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-methoxyphenoxy)benzoic acid. This reaction is a fundamental transformation in organic synthesis.
Base-Catalyzed Hydrolysis : Saponification using a strong base like sodium hydroxide (B78521) (NaOH) in a mixture of water and an alcohol such as methanol (B129727) is a common and high-yielding method. For instance, a similar procedure involving heating a methyl benzoate derivative under reflux with NaOH in aqueous methanol resulted in near-quantitative conversion to the carboxylic acid after acidification. chemspider.com
Acid-Catalyzed Hydrolysis : The ester can also be hydrolyzed under acidic conditions, often by heating in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. An alternative synthetic route to related 2-(phenoxymethyl)benzoic acids involves the hydrolysis of the methyl ester as the final step. conicet.gov.ar
Enzymatic Hydrolysis : Specific enzymes can catalyze the hydrolysis of ester bonds. Studies on related diiodo-analogues have shown that normal tissue cells can hydrolyze the methyl ester, indicating that biocatalytic routes are viable for this transformation. nih.gov
Table 1: Representative Conditions for Ester Hydrolysis
| Method | Reagents | Conditions | Product |
|---|---|---|---|
| Base-Catalyzed | NaOH, Methanol/Water | Reflux | 2-(2-methoxyphenoxy)benzoic acid |
| Acid-Catalyzed | HCl or H₂SO₄, Water | Heat | 2-(2-methoxyphenoxy)benzoic acid |
The carbonyl group of the ester is a key site for reduction reactions, which can yield either the corresponding alcohol or be completely reduced to a methyl group.
Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing esters to primary alcohols. smolecule.com In the case of Methyl 2-(2-methoxyphenoxy)benzoate, this reaction would yield (2-(2-methoxyphenoxy)phenyl)methanol.
Exhaustive Reduction to Methylene Group : A complete reduction of the ester to a methyl group can be achieved using specific reagent systems. One such method involves the use of triethylsilane (Et₃SiH) in the presence of a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃]. researchgate.net This would convert the ester functional group into a methyl group, yielding 1-methoxy-2-(2-methylphenoxy)benzene. However, for aromatic esters, this reaction can sometimes be controlled to produce the corresponding silyl-protected benzylic alcohols. researchgate.net
Table 2: Reduction Products of the Benzoate Carbonyl
| Reducing Agent | Product | Functional Group Transformation |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (2-(2-methoxyphenoxy)phenyl)methanol | Ester → Primary Alcohol |
While the ester itself is an acyl group, further acylation reactions typically target the aromatic rings. However, the ester can be converted into other functional groups that are precursors for substitution. For example, after hydrolysis to the carboxylic acid, the resulting acid can be converted to an acyl chloride, which is a highly reactive intermediate for acylation reactions (e.g., Friedel-Crafts acylation on other substrates). smolecule.com The direct use of the ester in transesterification or amidation reactions, mediated by reagents like carbonylazoles, represents another pathway for substitution at the carbonyl carbon. escholarship.org
Reactivity of the Phenoxy Ether Linkage
The aryl-ether bond is generally stable but can be cleaved under specific, often harsh, chemical or enzymatic conditions. The methoxy (B1213986) group is also a site for potential modification.
The cleavage of the C-O bond in the diaryl ether system is a significant transformation, particularly studied in the context of lignin (B12514952) degradation, as lignin contains numerous aryl-ether linkages. rsc.org
Acid-Catalyzed Cleavage : Strong acids like HBr, HCl, and H₂SO₄ can promote the cleavage of aryl-ether bonds at elevated temperatures. acs.org The mechanism often involves protonation of the ether oxygen, followed by nucleophilic attack or the formation of an enol-ether intermediate. acs.org
Enzymatic Cleavage : Specific bacterial and fungal enzyme systems are capable of cleaving aryl-ether bonds. For example, the proteobacterium Sphingobium sp. utilizes a series of enzymes (LigD, LigF, and LigG) to break the β-O-4 aryl ether linkage found in lignin. rsc.org Similarly, Pseudomonas acidovorans has been shown to degrade lignin model compounds by cleaving the ether linkage. researchgate.net
Dioxygenolytic Cleavage : Some microorganisms employ a dioxygenase enzyme to attack one of the aromatic rings adjacent to the ether linkage. This leads to the formation of an unstable dihydroxylated intermediate that subsequently breaks down, cleaving the ether bond. d-nb.info
The removal of the methyl group from the methoxy ether to yield a free phenol (B47542) is a common and important derivatization. This unmasks a reactive hydroxyl group, allowing for further functionalization.
Reagent-Based Demethylation : Strong Lewis acids are frequently used for this purpose. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. nih.gov Aluminum halides such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) can also be used, sometimes offering regioselectivity in more complex molecules. google.com Another reported method uses acidic concentrated lithium bromide (ACLB) under moderate heating to efficiently demethylate lignin-derived aromatic compounds. wisc.edu
Enzymatic and Electrochemical Demethylation : Certain fungi, like Phlebia tremellosa, can demethylate methoxylated aromatic compounds, producing methanol as a byproduct. researchgate.net Additionally, electrochemical methods have been developed for the demethylation of methoxyphenols, offering a reagent-free alternative under mild conditions. nih.gov
Table 3: Common Methods for Demethylation
| Method | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Chemical | Boron tribromide (BBr₃) | Phenolic Hydroxyl (-OH) |
| Chemical | Aluminum Chloride (AlCl₃) | Phenolic Hydroxyl (-OH) |
| Chemical | Acidic Concentrated Lithium Bromide (ACLB) | Phenolic Hydroxyl (-OH) |
| Enzymatic | Fungal Laccase/Demythylase | Phenolic Hydroxyl (-OH) |
Electrophilic Aromatic Substitution on the Benzene (B151609) and Phenoxy Rings
The presence of two aromatic rings, each with distinct electronic properties, governs the regioselectivity of electrophilic aromatic substitution reactions. The benzene ring derived from benzoic acid is influenced by the deactivating, meta-directing ester group, while the phenoxy ring is activated by the electron-donating methoxy and ether oxygen groups.
Predicting the site of electrophilic attack on this compound requires an analysis of the electronic effects of the substituents on both aromatic rings.
Regioselectivity Predictions:
On the Benzene Ring (of the benzoate moiety): The methyl ester (-COOCH₃) group is an electron-withdrawing group and a meta-director. Therefore, electrophilic substitution on this ring is predicted to occur at the positions meta to the ester group. However, the ether linkage at the 2-position is an ortho, para-director. The interplay of these effects would likely lead to complex product mixtures, though substitution at the 5-position is a plausible outcome.
On the Phenoxy Ring: This ring is activated by two electron-donating groups: the methoxy group (-OCH₃) and the ether oxygen. Both are strong activating groups and are ortho, para-directing. libretexts.orglibretexts.org The methoxy group at the 2'-position will direct incoming electrophiles to the 4'- and 6'-positions. The ether linkage will also direct to its ortho and para positions (3'- and 5'-positions of the phenoxy ring). The synergistic effect of these two groups strongly activates the phenoxy ring, making it more susceptible to electrophilic attack than the benzoate ring.
While specific experimental verification for the electrophilic aromatic substitution on this compound is not extensively documented in the reviewed literature, the principles of electrophilic aromatic substitution in substituted benzenes provide a strong basis for these predictions. libretexts.orglibretexts.orgscience-revision.co.uk For instance, the nitration of methyl benzoate yields primarily methyl 3-nitrobenzoate, confirming the meta-directing effect of the ester group. beilstein-journals.orgstackexchange.com Conversely, the bromination of anisole (B1667542) (methoxybenzene) proceeds rapidly to give mainly the para-bromo isomer, highlighting the strong activating and para-directing effect of the methoxy group. libretexts.org
| Ring | Substituent | Electronic Effect | Predicted Position of Substitution |
| Benzene (Benzoate) | -COOCH₃ | Deactivating, Meta-directing | Meta (position 5) |
| Benzene (Benzoate) | -O-Ar | Activating, Ortho, Para-directing | Ortho, Para (positions 3, 5) |
| Phenoxy | -OCH₃ | Activating, Ortho, Para-directing | Ortho, Para (positions 4', 6') |
| Phenoxy | -O-Ar | Activating, Ortho, Para-directing | Ortho, Para (positions 3', 5') |
This table presents the predicted regioselectivity based on the electronic properties of the substituents.
Development of Novel Analogues and Derivatives
The structural framework of this compound serves as a valuable starting point for the synthesis of novel analogues with potential applications in various fields of research, including medicinal chemistry.
The development of analogues with tailored properties can be achieved through various structural modifications. Research on related phenoxybenzoic acid derivatives has shown that modifications can lead to compounds with interesting biological activities. researchgate.net
Key areas for structural modification include:
Alteration of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. This modification can significantly impact the compound's physicochemical properties and biological interactions.
Substitution on the Aromatic Rings: Introduction of different functional groups on either the benzoate or the phenoxy ring can modulate electronic properties and introduce new interaction points for biological targets. For example, the introduction of halogens or other small groups can influence activity. mdpi.com
Modification of the Ether Linkage: While synthetically more challenging, modification or replacement of the ether linkage could lead to novel classes of compounds.
The synthesis of bioactive derivatives often involves multi-step reaction sequences. Based on synthetic strategies for related compounds, several routes can be envisaged for the derivatization of this compound.
One common approach involves the coupling of a substituted phenol with a substituted benzoic acid derivative. For instance, the Ullmann condensation or related coupling reactions can be employed to form the diaryl ether bond. smolecule.com
A plausible synthetic route to derivatives could involve the initial synthesis of a substituted methyl benzoate, followed by coupling with a substituted phenol. For example, derivatives of 2-(4-hydroxyphenoxy)benzamide have been synthesized from 2-aryloxybenzamide precursors. mdpi.com Although the oxidation of methyl 2-phenoxybenzoate was reported to be unsuccessful under specific conditions, this highlights the importance of the substituent pattern on reactivity. mdpi.com
The synthesis of bioactive isoindolinone derivatives has been achieved through rhodium-catalyzed reactions, demonstrating that complex heterocyclic systems can be constructed from simpler precursors. rsc.org Similarly, cinnamic acid derivatives with biological activity have been synthesized through various methods, including O/N-acylations and cross-coupling reactions. beilstein-journals.org These synthetic strategies could potentially be adapted for the derivatization of the this compound scaffold.
| Derivative Class | Potential Synthetic Approach | Key Reactions |
| Amide Derivatives | Hydrolysis of the ester followed by amide coupling | Ester hydrolysis, Amide bond formation (e.g., using coupling agents) |
| Ring-Substituted Analogues | Electrophilic aromatic substitution on the parent compound or synthesis from substituted precursors | Nitration, Halogenation, Friedel-Crafts reactions |
| Heterocyclic Derivatives | Cyclization reactions involving functional groups on the parent scaffold | Intramolecular cyclization |
This table outlines potential synthetic strategies for creating derivatives of this compound.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of Methyl 2-(2-methoxyphenoxy)benzoate provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the two phenyl rings, as well as the protons of the methyl and methoxy (B1213986) groups.
The aromatic region of the spectrum typically displays a complex pattern of multiplets due to the coupling between adjacent protons. The protons on the benzoate (B1203000) ring and the methoxyphenoxy ring exhibit unique chemical shifts influenced by their respective electronic environments. The methoxy group protons on the phenoxy ring and the methyl ester protons each give rise to a sharp singlet, with their chemical shifts providing key information about their location within the molecular structure.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.80 - 8.14 | Multiplet | - |
| Methoxy Protons (-OCH₃) | ~3.74 | Singlet | - |
| Methyl Ester Protons (-COOCH₃) | ~3.88 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Carbon-13 (¹³C) NMR Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature. The spectrum of this compound shows distinct signals for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the methoxy and methyl groups.
The carbonyl carbon typically appears as a singlet at a downfield chemical shift. The aromatic carbons resonate in a specific region of the spectrum, with their shifts influenced by the substituents on the rings. The carbon atoms of the methoxy and methyl ester groups also produce characteristic signals.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~166.50 |
| Aromatic Carbons | 114 - 154 |
| Methoxy Carbon (-OCH₃) | ~52.47 |
| Methyl Ester Carbon (-COOCH₃) | ~55.9 - 56.2 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further confirm the structural assignment and resolve any ambiguities from one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. rsc.orgdoi.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, helping to identify adjacent protons within the same spin system. For this compound, COSY spectra would show correlations between the coupled aromatic protons on each ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. uvic.ca It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum. rsc.orgdoi.orguvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. uvic.ca This is particularly useful for identifying the connectivity between different functional groups, such as the connection between the benzoate and methoxyphenoxy moieties through the ether linkage, and the positions of the methoxy and methyl ester groups. rsc.orgdoi.orguvic.ca
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. google.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. jeol.com For this compound (C₁₅H₁₄O₄), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific neutral fragments, such as the methoxy or methyl ester groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups:
C=O Stretch (Ester): A strong absorption band is typically observed in the region of 1710-1735 cm⁻¹, which is characteristic of the carbonyl group in an ester. wpmucdn.com
C-O Stretch (Ester and Ether): The spectrum will show strong C-O stretching vibrations. The ester C-O stretch and the aryl ether C-O-C asymmetric stretch will appear in the fingerprint region.
Aromatic C=C Stretch: Multiple bands in the region of 1400-1600 cm⁻¹ indicate the presence of the aromatic rings.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl groups appear just below 3000 cm⁻¹.
The collective data from these spectroscopic methods provides a comprehensive and unambiguous structural elucidation of this compound.
X-ray Crystallography for Solid-State Structure and Conformation of Methyl 2-[(2-methylphenoxy)methyl]benzoate
The solid-state structure of Methyl 2-[(2-methylphenoxy)methyl]benzoate has been determined by single-crystal X-ray diffraction, providing precise information about its molecular conformation and the arrangement of molecules within the crystal lattice. nih.govresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., C-H...π interactions)
The crystal structure of Methyl 2-[(2-methylphenoxy)methyl]benzoate reveals a packing arrangement primarily governed by weak intermolecular forces. nih.govresearchgate.net Notably, a C-H···π interaction is observed, which plays a role in the stabilization of the crystal lattice. nih.govresearchgate.net In this interaction, a hydrogen atom from a C-H bond points towards the electron-rich π system of an adjacent phenyl ring. Such interactions, while weaker than classical hydrogen bonds, are significant in directing the self-assembly of molecules in the solid state. researchgate.net
Dihedral Angle Analysis and Molecular Planarity
The root-mean-square (r.m.s.) deviation of all fitted non-hydrogen atoms is 0.0370 Å, further confirming the essential planarity of the molecule. nih.govresearchgate.net This planarity might facilitate certain types of intermolecular interactions, although in this specific crystal structure, significant π-π stacking is not the dominant packing motif. The conformation of flexible ether linkages in similar diaryl ether derivatives can vary, leading to a wide range of dihedral angles between the aromatic rings, as seen in other related structures where these angles can be much larger.
Crystallographic Data for Methyl 2-[(2-methylphenoxy)methyl]benzoate
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₆O₃ | nih.gov |
| Molecular Weight | 256.29 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | nih.gov |
| a (Å) | 31.6873 (13) | nih.gov |
| b (Å) | 6.5389 (2) | nih.gov |
| c (Å) | 13.8746 (6) | nih.gov |
| β (°) | 111.716 (2) | nih.gov |
| Volume (ų) | 2670.79 (18) | nih.gov |
| Z | 8 | nih.gov |
| Temperature (K) | 200 | nih.gov |
| R-factor | 0.044 | researchgate.net |
Dihedral Angle Data for Methyl 2-[(2-methylphenoxy)methyl]benzoate
| Description | **Angle (°) ** | Reference |
| Dihedral angle between phenyl rings | 2.30 (7) | nih.govresearchgate.net |
No Publicly Available Computational Chemistry Studies Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry and molecular modeling studies for the chemical compound "this compound" (CAS Number: 540512-53-6) are publicly available.
This includes a lack of published research on its quantum chemical calculations, such as electronic structure and molecular orbital analysis, or reaction pathway and transition state elucidation. Furthermore, no molecular dynamics simulations detailing its conformational analysis and flexibility, or its interaction dynamics with biological targets, have been found in the public domain. Similarly, specific molecular docking studies of this compound with any biological targets are not documented in accessible scientific literature.
While computational methods are widely used to study related diaryl ether compounds, providing insights into their conformational preferences (such as atropisomerism), rotational energy barriers, and electronic properties, these findings are not directly transferable to this compound. The specific arrangement of the methoxy and methyl benzoate groups on the phenyl rings will uniquely influence the molecule's electronic distribution, flexibility, and potential interactions with biological molecules.
The absence of such specific data prevents the creation of a detailed scientific article with research findings and data tables as requested. It is possible that computational studies on this particular compound exist within private or proprietary research, but they have not been disseminated into the public scientific domain.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Studies with Biological Targets
Prediction of Binding Affinities and Interaction Modes
Currently, there are no dedicated scientific publications or publicly available datasets that report the predicted binding affinities or specific interaction modes of Methyl 2-(2-methoxyphenoxy)benzoate with any biological target. While computational studies, including molecular docking and molecular dynamics simulations, are common for structurally related diphenyl ether derivatives to predict how they might bind to protein targets, such specific analyses for this compound have not been documented in the accessible scientific literature. acs.orgnih.govbenthamdirect.com
General computational tools and methodologies exist for predicting such properties. These approaches typically involve:
Molecular Docking: Simulating the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules to understand the stability of the ligand-receptor complex over time.
Free Energy Calculations (e.g., MM/GBSA, MM/PBSA): Estimating the binding free energy of a ligand to its target.
However, the application of these methods to this compound and the resulting data are not available.
Identification of Potential Pharmacophores
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of potential pharmacophores for this compound would require computational analysis of its structure in relation to a known biological target or a set of active analogues.
As of the current date, no studies have been published that specifically identify or propose a pharmacophore model for this compound. While research on other diphenyl ether derivatives has led to the development of pharmacophore models for activities such as antitubercular or anticancer effects, these are not directly transferable to the specific substitution pattern of this compound without dedicated studies. nih.govbenthamdirect.com
Mechanistic Investigations of Biological Activity
Exploration of Enzyme Inhibition Mechanisms
There is no available information detailing the enzyme inhibition mechanisms of Methyl 2-(2-methoxyphenoxy)benzoate.
No specific enzyme targets for this compound have been identified in the literature. For context, other diphenyl ether derivatives have been shown to inhibit enzymes such as protoporphyrinogen (B1215707) oxidase nih.govresearchgate.net, enoyl-acyl carrier protein reductase acs.org, and cyclin-dependent kinase 8 (CDK8) jst.go.jp. However, these findings are not directly applicable to this compound.
No kinetic studies detailing the interaction between this compound and any enzyme have been published. Kinetic studies on other diphenyl ethers, like triclosan, have detailed their binding affinities and inhibition constants with their target enzymes acs.org.
Cellular Pathway Modulation
Specific data on how this compound modulates cellular pathways is not available.
There are no studies demonstrating that this compound induces apoptosis or causes cell cycle arrest. In contrast, certain polybrominated diphenyl ethers (PBDEs) have been shown to induce apoptosis in various cell lines, often mediated by the generation of reactive oxygen species (ROS) or through alterations in key signaling proteins. researchgate.netoup.comcore.ac.uknih.gov
No research was found concerning the effects of this compound on cellular respiration or photosynthetic electron transport. Some diphenyl ether herbicides are known to inhibit protoporphyrinogen oxidase, an enzyme in the chlorophyll (B73375) and heme biosynthesis pathway, which indirectly affects photosynthetic processes in plants. nih.govresearchgate.net Additionally, other compounds have been studied for their ability to modulate mitochondrial Complex I activity, thereby affecting cellular respiration. google.com
Interaction with Biomolecular Targets
There is no information available on the direct interaction of this compound with specific biomolecular targets. Studies on other diphenyl ether derivatives indicate potential interactions with various biological molecules and participation in signaling pathways related to cancer and inflammation. researchgate.netfrontiersin.orggoogle.com
Receptor Binding Studies
Direct experimental receptor binding assays specifically for this compound are not extensively documented in publicly available scientific literature. However, the structural features of this compound, particularly the methoxyphenyl and benzoate (B1203000) groups, are common in molecules known to interact with various biological receptors.
In silico molecular docking studies on analogous compounds have been conducted to predict their binding affinities to specific receptors. For instance, a study on vanillin (B372448) derivatives, which share some structural motifs with this compound, investigated their binding to the P2Y12 receptor, a key player in platelet aggregation. rjptonline.org While not directly applicable, these types of studies suggest that the methoxyphenoxy group can participate in forming stable interactions within receptor binding pockets.
Future research employing radioligand binding assays or surface plasmon resonance could provide direct evidence of the receptor binding profile of this compound and identify its specific molecular targets.
Protein-Ligand Interaction Characterization
The characterization of the interaction between this compound and specific proteins is an area where direct experimental evidence is not yet abundant. However, computational modeling provides valuable predictions. Molecular docking simulations are a powerful tool to predict the binding mode and affinity of a small molecule (ligand) to a protein's binding site.
For a structurally related compound, 4-formyl-2-methoxyphenyl (B587787) benzoate, molecular docking studies have been performed to evaluate its interaction with the cyclooxygenase-1 (COX-1) enzyme. publichealthinafrica.org These in silico analyses revealed that the compound fits into the active site of the enzyme, forming specific interactions with key amino acid residues. publichealthinafrica.org The study predicted a lower binding energy for this analog compared to aspirin, a well-known COX inhibitor, suggesting a potentially stable interaction. nih.gov The interactions were characterized by hydrophobic interactions involving the phenyl rings and specific bonding with amino acid residues like GLY A:526 and ALA A:527. publichealthinafrica.org
While these findings are for a different molecule, they illustrate the potential for the phenoxy and benzoate moieties of this compound to engage in similar interactions with protein targets. The methoxy (B1213986) group can also play a significant role in orienting the molecule within the binding pocket and forming hydrogen bonds.
Further experimental validation using techniques such as X-ray crystallography or NMR spectroscopy would be necessary to confirm these predicted interactions and to fully characterize the protein-ligand interactions of this compound.
Antimicrobial Mechanism of Action Studies
The potential antimicrobial properties of benzoate derivatives have been a subject of interest in scientific research. While specific studies on the antimicrobial mechanism of this compound are limited, research on related compounds provides a basis for understanding its potential modes of action.
Inhibition of Bacterial or Fungal Growth Pathways
Preliminary studies on compounds with similar structural features suggest potential antimicrobial activity. For example, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The study indicated that these compounds exhibited specific antimicrobial activity, with notable efficacy against Pseudomonas aeruginosa and various fungal cells. nih.gov
Another study on methyl 4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}benzoate showed that it could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at a concentration of 50 µg/mL. While the specific pathways inhibited were not elucidated, these findings suggest that the benzoate scaffold can be a promising starting point for the development of new antimicrobial agents.
The mechanism of action for such compounds could involve the inhibition of essential microbial enzymes or interference with key metabolic pathways necessary for growth and proliferation. However, without direct experimental evidence for this compound, its specific impact on bacterial or fungal growth pathways remains speculative.
Impact on Microbial Cell Structures (e.g., membranes)
The structural characteristics of this compound, including its aromatic rings and ether linkage, suggest a potential for interaction with microbial cell membranes. The lipophilic nature of these groups could facilitate the partitioning of the compound into the lipid bilayer of bacterial or fungal cell membranes.
Disruption of the cell membrane is a common mechanism of action for many antimicrobial compounds. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While there are no direct studies demonstrating this effect for this compound, research on other benzoate derivatives and aromatic compounds supports this as a plausible mechanism.
For instance, sodium benzoate is known to have antimicrobial activity, particularly at low pH, which is attributed to its ability to disrupt the cell membrane and inhibit the uptake of molecules essential for microbial survival. medicaljournalssweden.se It is hypothesized that similar mechanisms could be at play for other benzoate derivatives, although the specific interactions would be influenced by the nature and position of the substituents on the aromatic ring. Further investigation is required to determine if this compound exerts its potential antimicrobial effects through the disruption of microbial cell structures.
Anti-inflammatory and Analgesic Mechanism Investigations
Compounds containing the benzoate and methoxyphenoxy moieties have been investigated for their potential anti-inflammatory and analgesic properties. smolecule.com While direct mechanistic studies on this compound are not widely available, research on related compounds provides a foundation for understanding its potential in these areas.
Studies on 2-[(2-Methoxyphenoxy)methyl]benzoic acid suggest that it may possess anti-inflammatory and analgesic properties by potentially inhibiting enzymes involved in inflammatory pathways. smolecule.com This suggests that compounds with this structural backbone could be candidates for therapeutic applications in inflammatory conditions such as arthritis. smolecule.com
A study on a different compound, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), which also contains a methyl ester and an aromatic ether linkage, demonstrated significant dose-dependent antinociceptive effects in various pain models. nih.gov The study suggested that the analgesic mechanism of MCBA involves the modulation of glutamatergic and TRVP1 receptor signaling pathways, as well as interactions with adenosinergic, alpha-2 adrenergic, and cholinergic receptors. nih.gov
Furthermore, research on 4-hydroxy 2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazin-3-carboxamide 1,1-dioxide, a novel formulation of meloxicam, has shown potent analgesic effects in postoperative pain management. This highlights the potential of developing effective analgesics from complex organic molecules.
These findings on related compounds suggest that this compound could potentially exert anti-inflammatory and analgesic effects through various mechanisms, including enzyme inhibition and receptor modulation. However, dedicated research is necessary to elucidate the specific pathways through which this compound may act.
Environmental Fate and Degradation Pathways
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The structural features of Methyl 2-(2-methoxyphenoxy)benzoate, namely the diphenyl ether and methyl ester moieties, suggest that it could be susceptible to microbial degradation.
Microorganisms have evolved diverse enzymatic machinery to break down complex organic molecules. For compounds containing ester linkages, hydrolysis is a common initial step in microbial degradation. oup.com A bacterial strain of Burkholderia cepacia has been shown to hydrolyze methyl benzoate (B1203000) to benzoic acid, which is then further degraded. oup.com This suggests that a similar pathway could exist for this compound, where the initial step would be the hydrolysis of the methyl ester to form 2-(2-methoxyphenoxy)benzoic acid.
The degradation of the diphenyl ether structure is more complex. However, several microorganisms are known to degrade diphenyl ether and its derivatives. mdpi.com For example, Sphingomonas sp. strain SS3 can degrade diphenyl ether. ontosight.ai The degradation of diphenyl ether herbicides in soil is often more rapid under flooded (anaerobic) conditions compared to upland (aerobic) conditions, leading to the formation of amino derivatives from nitro-substituted compounds. tandfonline.comtandfonline.com A key step in the aerobic degradation of the diphenyl ether structure is the cleavage of the ether bond. This can be initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them susceptible to ring cleavage. ontosight.aiontosight.aiasm.org The degradation of 4-monohalogenated diphenyl ethers by Pseudomonas fluorescens B01 has been shown to proceed via an ortho cleavage pathway. mdpi.com
Based on these analogous pathways, the microbial degradation of this compound could potentially proceed via two main routes:
Initial hydrolysis of the methyl ester group to form 2-(2-methoxyphenoxy)benzoic acid, followed by cleavage of the diphenyl ether bond.
Initial cleavage of the diphenyl ether bond, followed by further degradation of the resulting aromatic fragments.
The identification of metabolites from these processes would be crucial for confirming the degradation pathways. Potential metabolites could include 2-(2-methoxyphenoxy)benzoic acid, phenol (B47542), and benzoic acid. oup.comasm.org
The enzymatic breakdown of a compound like this compound would involve several types of enzymes.
Esterases and Hydrolases: These enzymes would be responsible for the initial cleavage of the methyl ester bond. mdpi.comoup.com The hydrolysis of the ester linkage is a critical first step in the detoxification and further degradation of many xenobiotic compounds.
Dioxygenases: These are key enzymes in the degradation of aromatic compounds. Diphenyl ether 2,3-dioxygenase, for example, catalyzes the oxidative cleavage of the diphenyl ether bond. ontosight.ai There are also angular dioxygenases that can cleave the ring structure of diphenyl ethers. asm.org These enzymes typically introduce two oxygen atoms into the aromatic ring, leading to the formation of unstable dihydroxylated intermediates that can then undergo ring fission. ontosight.aimdpi.com The activity of these enzymes is crucial for opening up the stable aromatic rings for further metabolism.
The following table summarizes the key enzymes and their potential roles in the degradation of this compound, based on studies of related compounds.
| Enzyme Class | Specific Enzyme Example | Potential Role in Degradation | Reference |
|---|---|---|---|
| Esterases/Hydrolases | Carboxylesterase | Hydrolysis of the methyl ester bond to form 2-(2-methoxyphenoxy)benzoic acid and methanol (B129727). | mdpi.comoup.com |
| Dioxygenases | Diphenyl ether 2,3-dioxygenase | Cleavage of the diphenyl ether bond by introducing hydroxyl groups onto the aromatic rings. | ontosight.ai |
| Dioxygenases | Angular Dioxygenase | Initiates ring cleavage of the diphenyl ether structure. | asm.org |
| Dioxygenases | Catechol 1,2-dioxygenase / Catechol 2,3-dioxygenase | Further degradation of aromatic intermediates (e.g., phenol, catechols) via ortho or meta ring cleavage pathways. | mdpi.com |
Electrochemical Degradation Studies
Electrochemical methods offer a promising technology for the remediation of persistent organic pollutants. While no specific studies on the electrochemical degradation of this compound were found, research on related diphenyl ether compounds provides insight into potential degradation mechanisms.
Electrochemical degradation can occur through either reduction or oxidation processes. For halogenated diphenyl ethers, such as polybrominated diphenyl ethers (PBDEs), reductive debromination is a primary degradation pathway. mdpi.com This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond.
The anodic oxidation of diphenyl ether derivatives has also been investigated. For example, the electrochemical oxidation of the herbicide aclonifen, a nitro diphenyl ether, in acetonitrile (B52724) leads to the formation of a dimeric compound through a coupling process. researchgate.netresearchgate.net More recent studies have demonstrated the selective cleavage of the C-O bond in diaryl ethers through electrochemical nucleophilic aromatic substitution (SNAr) reactions. rsc.org This method allows for the functionalization of the aromatic ring following the cleavage of the ether linkage.
Given these findings, the electrochemical degradation of this compound could potentially proceed via:
Oxidative cleavage of the diphenyl ether bond.
Anodic coupling reactions leading to the formation of dimers or polymers.
Hydrolysis of the ester group, potentially facilitated by electrochemically generated acidic or basic conditions at the electrode surface.
The efficiency and products of electrochemical degradation would depend on various factors, including the electrode material, applied potential, solvent, and supporting electrolyte.
The following table outlines potential electrochemical degradation pathways for this compound based on studies of analogous compounds.
| Electrochemical Process | Potential Mechanism | Potential Products | Reference |
|---|---|---|---|
| Anodic Oxidation | Cleavage of the C-O ether bond via SNAr reaction. | Functionalized aromatic compounds. | rsc.org |
| Anodic Oxidation | Coupling of radical intermediates. | Dimeric or polymeric structures. | researchgate.netresearchgate.net |
| Cathodic Reduction | Reductive cleavage of the ether bond (less common for non-halogenated ethers). | Phenol and methyl benzoate derivatives. | mdpi.com |
Mechanism of Oxidative/Reductive Cleavage
The cleavage of the ether and ester bonds in molecules like this compound is a critical step in their environmental degradation. These reactions can be mediated by biotic or abiotic factors, including microbial enzymes and chemical catalysts.
Oxidative Cleavage:
Oxidative cleavage is a primary degradation mechanism for aromatic ether compounds. Studies on lignin (B12514952) model compounds, which are structurally analogous to this compound, reveal that this process is often catalyzed by transition metals like copper and cobalt. acs.orgepfl.ch The reaction typically involves the cleavage of C-C bonds or C-O bonds within the molecule.
In a process catalyzed by copper, the oxidative cleavage of β-alkoxy alcohols, which are similar in structure, can occur. acs.org For instance, the copper-catalyzed aerobic oxidation of β-1 lignin model compounds can lead to the cleavage of the C-C bond. acs.org Another study demonstrated the use of a single-atom cobalt catalyst for the oxidative cleavage of the β-O-4 bonds in lignin model compounds. epfl.ch This process, conducted under low oxygen pressure, showed high conversion rates for compounds like 2-(2-methoxyphenoxy)-1-phenylethanol. epfl.ch The reaction is believed to proceed through the oxidation of the alcohol to a ketone, followed by C-O bond cleavage to generate guaiacol (B22219) and a radical intermediate. epfl.ch
Ionic liquids have also been shown to induce the oxidative cleavage of the β-O-4 bond in lignin model compounds. researchgate.net Specifically, 1-octyl-3-methylimidazolium acetate (B1210297) can promote the transformation of these compounds into aromatic products without the need for an additional catalyst. researchgate.net
The table below summarizes findings from studies on the oxidative cleavage of related model compounds.
| Catalyst/System | Model Compound | Key Findings | Reference |
| Copper-based catalysts | 2-Ethoxy-1,2-diphenylethan-1-ol | Converted to benzaldehyde (B42025) and ethyl benzoate. | acs.org |
| Single-atom Co catalyst | 2-(2-methoxyphenoxy)-1-phenylethanol | Conversion up to 95% with high selectivity. | epfl.ch |
| Ionic Liquid ([C₈C₁im]OAc) | 2-Phenoxyacetophenone | Yielded phenol and benzoic acid. | researchgate.net |
Reductive Cleavage:
Reductive cleavage offers an alternative degradation pathway. While specific studies on this compound are limited, research on related structures provides insight. For example, the reductive cleavage of benzoylated methyl alpha-D-mannopyranoside derivatives has been studied. nih.gov In these studies, certain positional isomers were converted to their respective 1,5-anhydro-D-mannitol derivatives through the reductive cleavage of their anomeric carbon-oxygen bonds. nih.gov The rate of this cleavage was influenced by the position of the benzoyl groups, suggesting that both electronic and steric factors play a significant role. nih.gov These findings imply that the ester linkage in this compound could also be susceptible to reductive cleavage under specific environmental conditions.
Identification of Degradation Products
The degradation of this compound is expected to yield a variety of smaller molecules resulting from the cleavage of its ether and ester bonds. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.
Studies involving the degradation of structurally similar lignin model compounds provide a strong indication of the potential degradation products. For example, the electrolysis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol resulted in the formation of methoxyvanillin, benzaldehyde, and 1-phenylethane-1,2-diol. rsc.org In another study, the degradation of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol yielded guaiacol and vanillin (B372448). rsc.orgresearchgate.net
The general benzoate degradation pathway often involves dioxygenation to form catechol or monooxygenation to produce protocatechuate, particularly in microbial metabolism. ethz.ch Therefore, the benzoate portion of the target molecule could degrade into such intermediates.
Based on the degradation pathways of analogous compounds, the following table outlines the potential degradation products of this compound.
| Potential Degradation Product | Likely Origin | Reference |
| Guaiacol | Cleavage of the ether linkage | epfl.chrsc.orgresearchgate.net |
| Methyl Benzoate | Cleavage of the ether linkage | epfl.ch |
| Benzoic Acid | Hydrolysis of the ester group | epfl.chresearchgate.net |
| Phenol | Further degradation of guaiacol or cleavage of the ether bond | researchgate.net |
| Catechol | Aerobic metabolism of the benzoate moiety | ethz.ch |
| Protocatechuate | Fungal metabolism of the benzoate moiety | ethz.ch |
| Vanillin | Degradation of related lignin models | rsc.orgresearchgate.net |
The degradation of veratrylglycerol-β-aryl ethers, another class of lignin model compounds, has been shown to be influenced by the substituents on the phenyl ether moiety. This suggests that the specific degradation products and their rates of formation for this compound will ultimately depend on the specific environmental conditions and microbial populations present.
Applications in Advanced Materials and Chemical Synthesis
Role as a Synthetic Building Block for Complex Molecules
Methyl 2-(2-methoxyphenoxy)benzoate serves as a versatile building block in the construction of more complex organic molecules. The diaryl ether motif is a recognized privileged scaffold in medicinal and agrochemical chemistry, imparting favorable physicochemical properties to the target molecules. acs.org
Precursor in Multistep Organic Synthesis
In multistep organic synthesis, this compound can act as a key precursor. The synthesis of its core structure often involves the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). smolecule.comwikipedia.orgorganic-chemistry.org This reaction is a cornerstone for creating the diaryl ether bond present in the molecule. smolecule.com Modern variations of this reaction have been developed to improve efficiency and yield. nih.govresearchgate.net
Once synthesized, this compound can undergo further transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions to build larger molecules. The aromatic rings can also be subjected to electrophilic substitution reactions, although the substitution pattern will be directed by the existing methoxy (B1213986) and phenoxy groups.
Structurally related compounds are frequently used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.govdapinpharma.comvihitabio.com For example, 2-(2-Alkoxyphenoxy)ethylamine, a similar diaryl ether, is a key intermediate in the synthesis of carvedilol (B1668590) and tamsulosin. google.com This highlights the potential of the this compound scaffold in the development of new drugs.
Intermediate in the Preparation of Specialized Chemicals
This compound and its derivatives are valuable intermediates in the preparation of a variety of specialized chemicals. dapinpharma.com The diaryl ether core is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.org
For instance, research has shown that derivatives of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which contain a similar phenoxy moiety, exhibit significant antimycobacterial activity. researchgate.net Furthermore, complex diaryl ethers can be synthesized from simpler precursors through methods like intramolecular aryl rearrangement of diaryliodonium salts, showcasing the versatility of this chemical class in accessing diverse molecular architectures. researchgate.netacs.org
The synthesis of complex molecules often involves a series of carefully planned steps, and intermediates like this compound play a crucial role in building the final molecular framework. google.com The ability to introduce various substituents onto the aromatic rings or to modify the ester group makes it a highly adaptable intermediate for creating a library of compounds for screening in drug discovery and materials science. ontosight.aigoogle.comgoogleapis.com
Use in Ligand Design for Catalysis
The molecular structure of this compound, with its strategically placed oxygen atoms in the ether and ester groups, suggests its potential for use in ligand design for catalysis.
Chelation and Coordination Chemistry
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The oxygen atoms of the methoxy group, the ether linkage, and the carbonyl group in this compound can potentially act as donor atoms to coordinate with a metal center, forming a stable chelate ring.
While direct studies on the chelation properties of this compound are not extensively reported, the principles of coordination chemistry suggest its viability as a ligand. The spatial arrangement of the donor atoms would determine the size and stability of the resulting chelate ring, which in turn influences the catalytic activity of the metal complex.
Recent research has demonstrated that axially chiral diaryl ethers can serve as effective chiral ligands in asymmetric catalysis. snnu.edu.cn This opens up the possibility of designing and synthesizing chiral derivatives of this compound that could be used to induce enantioselectivity in a variety of chemical transformations. The synthesis of such chiral ligands can be achieved through strategies like cobalt-catalyzed photoreductive desymmetrization. snnu.edu.cn
Integration into Polymeric Structures
The incorporation of specific molecular moieties into polymers is a common strategy to impart desired functionalities. This compound, with its rigid aromatic structure and potential for functionalization, can be considered as a monomer or a precursor to a monomer for polymerization.
Although direct polymerization of this compound has not been widely documented, related compounds have been successfully integrated into polymeric chains. For example, eugenol, which contains a methoxyphenol unit, has been used as a building block for the synthesis of radically polymerizable monomers. researchgate.net By modifying the ester group of this compound to a polymerizable group, such as a methacrylate, it could potentially be used in the synthesis of functional polymers.
Phenolic compounds with at least two active sites for polymerization, such as hydroxyl or carboxylic acid groups, can be used to create polymers. google.com By hydrolyzing the ester of this compound to a carboxylic acid and introducing another reactive group, it could be used as a monomer in condensation polymerization to form polyesters or polyamides with a diaryl ether backbone. The diaryl ether unit can enhance the thermal stability and mechanical properties of the resulting polymer. acs.org
Development of Functional Materials
The unique combination of aromatic rings and ether linkages in this compound makes it an interesting candidate for the development of various functional materials.
The diaryl ether scaffold is a key component in many molecules that exhibit liquid crystalline properties. sioc-journal.cncnrs.fr The rigid, anisotropic shape of these molecules allows them to self-assemble into ordered phases, which are the basis for their application in display technologies and other optical devices. By modifying the substituents on the aromatic rings of this compound, it may be possible to design new liquid crystalline materials with specific properties. tandfonline.com
Furthermore, the photophysical properties of materials containing diaryl ether moieties are an active area of research. researchgate.netresearchgate.net The aromatic system can be designed to absorb and emit light at specific wavelengths, making these materials suitable for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. researchgate.netntu.edu.sg The specific substitution pattern on this compound could be tuned to achieve desired photophysical characteristics.
Future Research Directions and Challenges
Elucidating Underexplored Biological Mechanisms
While some biological activities of derivatives of Methyl 2-(2-methoxyphenoxy)benzoate have been identified, a comprehensive understanding of their mechanisms of action remains a critical area for future investigation. For instance, derivatives of eugenol, a related natural product, have shown potential as antiproliferative agents by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. nih.govacs.org Specifically, a derivative, Methyl-2-(2-((5-((4-allyl-2-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido) Benzoate (B1203000), demonstrated significant TS inhibition. nih.gov Further research should focus on detailed enzymatic assays and cellular studies to pinpoint the specific molecular interactions responsible for these effects. nih.govontosight.ai Understanding how these compounds modulate biological pathways at a molecular level is essential for their development as therapeutic agents. ontosight.ai
Sustainable Synthesis Routes and Green Chemistry Principles
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the application of green chemistry principles to the synthesis of this compound and its derivatives. researchgate.net This includes the use of less toxic solvents, reducing the number of synthetic steps, and minimizing waste. researchgate.net Microwave-assisted synthesis, for example, has shown promise in accelerating reaction rates and increasing yields for various organic molecules. researchgate.net Exploring catalytic methods, such as the use of zeolites for methylation reactions with dimethyl carbonate, could offer a more sustainable alternative to traditional reagents like methyl halides. sciforum.net The goal is to develop processes that are not only efficient but also have a minimal environmental footprint. researchgate.net
High-Throughput Screening for Novel Activities
High-throughput screening (HTS) offers a powerful tool for discovering new biological activities of chemical compounds. asm.org Applying HTS techniques to libraries of this compound derivatives could uncover novel therapeutic applications. iucr.org For instance, screening these compounds against a wide range of biological targets, such as enzymes and receptors, could identify unexpected activities. nih.gov The data generated from HTS can then guide further optimization of the lead compounds to enhance their potency and selectivity. iucr.org
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The ability to detect and quantify trace amounts of this compound and its metabolites in biological and environmental samples is crucial for understanding its fate and effects. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for this purpose. unibo.itresearchgate.net Future research should focus on developing more sensitive and selective analytical methods. researchgate.netresearchgate.net Metabolite profiling, using techniques like mass spectrometry, can provide valuable insights into how the compound is processed in biological systems, which is vital for any potential therapeutic application. metabolomexchange.org
Expanding Derivative Libraries for Enhanced Functionality
The synthesis and evaluation of new derivatives of this compound are critical for exploring the full potential of this chemical scaffold. By systematically modifying the structure of the parent compound, researchers can investigate structure-activity relationships (SAR) and optimize its properties for specific applications. nih.govnih.gov For example, the introduction of different functional groups can influence the compound's biological activity, solubility, and pharmacokinetic profile. nih.govacs.org The creation of diverse derivative libraries is a key strategy for developing compounds with enhanced functionality.
Addressing Gaps in the Current Understanding of this compound
Despite the growing interest in this compound, there are still significant gaps in our knowledge. Much of the existing research has focused on its derivatives rather than the parent compound itself. researchgate.netresearchgate.netconicet.gov.ar There is a need for more fundamental research on the physicochemical properties, reactivity, and biological profile of this compound. A comprehensive understanding of the parent compound will provide a solid foundation for the rational design of new derivatives with improved properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(2-methoxyphenoxy)benzoate, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves esterification of 2-(2-methoxyphenoxy)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimize yield by controlling stoichiometry (1:5 molar ratio of acid to methanol) and refluxing at 65–70°C for 6–8 hours . For regioselective coupling of the methoxyphenoxy group, consider Ullmann-type coupling using copper catalysts under inert conditions . Monitor reaction progress via TLC or HPLC to ensure completion.
Q. How can the structure of this compound be unambiguously confirmed?
- Answer : Use a combination of:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–3.9 ppm) and ester carbonyl (δ ~168–170 ppm) signals.
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-O-C stretches (~1250 cm⁻¹).
- X-ray crystallography : Resolve spatial arrangement of the methoxyphenoxy and benzoate moieties (if crystalline) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₄O₄, exact mass 270.0892) .
Q. What solvents and stability considerations are critical for handling this compound?
- Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Avoid prolonged exposure to strong bases or oxidizing agents, which may hydrolyze the ester or oxidize the methoxy group . Store under inert atmosphere at –20°C to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Discrepancies in biological assays (e.g., antimicrobial IC₅₀ values) often arise from:
- Purity : Verify compound purity (>95%) via HPLC .
- Assay conditions : Standardize solvent (DMSO concentration ≤0.1%), pH, and cell lines.
- Structural analogs : Compare activity with methyl 2-(phenylmethoxy)benzoate derivatives to isolate the methoxyphenoxy group’s contribution .
- Computational modeling : Use DFT calculations to predict binding affinities to target enzymes (e.g., cyclooxygenase) .
Q. What strategies optimize the regioselectivity of methoxyphenoxy group introduction during synthesis?
- Answer : To avoid by-products (e.g., ortho/meta isomers):
- Protecting groups : Temporarily block reactive sites on the benzoate core using tert-butyldimethylsilyl (TBS) groups.
- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of 2-methoxyphenoxy boronic acids .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions at elevated temperatures (120°C, 30 min) .
Q. How can researchers assess the environmental impact of this compound in ecotoxicology studies?
- Answer : Conduct:
- Persistence tests : Measure half-life in water (OECD 309) and soil (OECD 307) under UV light and microbial activity .
- Bioaccumulation assays : Use HPLC-MS to quantify uptake in model organisms (e.g., Daphnia magna).
- Toxicity profiling : Perform acute/chronic toxicity tests on algae (OECD 201) and zebrafish embryos .
Methodological Challenges and Solutions
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Answer :
- GC-MS : Detect volatile impurities (e.g., residual methanol, methyl chloride).
- HPLC-DAD/ELSD : Resolve non-volatile by-products (e.g., unreacted 2-(2-methoxyphenoxy)benzoic acid) using C18 columns and acetonitrile/water gradients .
- NMR spiking : Add authentic standards to identify unknown peaks in ¹H NMR spectra .
Q. How can computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
